molecular formula C9H14F2N4 B3389278 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine CAS No. 923233-19-6

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine

Cat. No.: B3389278
CAS No.: 923233-19-6
M. Wt: 216.23 g/mol
InChI Key: UOACRLZMVQSRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine (CAS: 923233-19-6, molecular formula: C₉H₁₄F₂N₄) is a piperazine derivative featuring a difluoromethyl-substituted imidazole ring linked via a methylene bridge. Its average molecular mass is 216.235 Da, with a single-isotope mass of 216.118653 Da . The compound is structurally characterized by the presence of a difluoromethyl group on the imidazole ring, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogues. This compound is commercially available as a trihydrochloride salt for research applications .

Properties

IUPAC Name

1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4/c10-9(11)15-6-3-13-8(15)7-14-4-1-12-2-5-14/h3,6,9,12H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACRLZMVQSRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety provides additional flexibility and binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole-Piperazine Scaffolds

1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine (CAS: 104546-50-1)
  • Structural Differences : Replaces the difluoromethyl group with a methyl group and introduces a phenyl ring on the imidazole-piperazine bridge.
  • No direct pharmacological data are available, but phenyl-substituted piperazines often exhibit CNS activity (e.g., serotonin receptor modulation) .
1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (CAS: 893727-64-5)
  • Structural Differences : Contains a sulfonyl group at the imidazole C4 position and dimethyl substitution on the imidazole ring.
  • Such modifications are common in protease inhibitors and antimicrobial agents .
1-((4'-(para-Fluorophenyl)piperazine-1-yl)methyl)-imidazole
  • Structural Differences : Features a para-fluorophenyl group attached to the piperazine ring instead of the imidazole.
  • Functional Impact : The para-fluorophenyl group may enhance selectivity for serotonin or dopamine receptors. Antimicrobial testing revealed moderate activity against bacterial strains (MIC: 12.5–50 μg/mL) .

Functional Analogues with Piperazine Cores

1-(3-Chloro-4-fluorophenyl)methylpiperazine
  • Structural Differences : Lacks the imidazole ring; instead, a 3-chloro-4-fluorophenyl group is directly attached to piperazine.
  • Functional Impact : Demonstrates tyrosinase inhibitory activity in Agaricus spp., with IC₅₀ values in the micromolar range. Used as a central reagent in synthesizing amide derivatives for enzyme inhibition studies .
1-(m-Trifluoromethylphenyl)piperazine (TFMPP)
  • Structural Differences : A phenylpiperazine derivative with a meta-trifluoromethyl group.
  • Functional Impact : Acts as a selective 5-HT₁B receptor agonist (65-fold selectivity over 5-HT₁A), reducing locomotor activity in rats via serotonergic pathways. Contrastingly, 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine lacks reported CNS activity .
Azole-Containing Piperazine Derivatives
  • Example: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone
  • Functional Impact : Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) against Staphylococcus aureus and Candida albicans, comparable to chloramphenicol and fluconazole. The presence of a chlorophenyl group enhances membrane penetration .

Comparative Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound C₉H₁₄F₂N₄ Difluoromethyl-imidazole Commercial availability; uncharacterized
1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine C₁₆H₂₀N₄ Methyl-imidazole, phenyl Structural analogue; CNS potential
1-(3-Chloro-4-fluorophenyl)methylpiperazine C₁₁H₁₂ClFN₂ 3-Cl-4-F-phenyl Tyrosinase inhibition
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂ m-CF₃-phenyl 5-HT₁B agonist; locomotor suppression
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone C₂₃H₂₄ClN₅O Chlorophenyl, imidazole-ethanone Antimicrobial (MIC: 3.1–25 μg/mL)

Pharmacological Activity

  • Antimicrobial Efficacy : Azole-piperazine hybrids (e.g., from ) show superior activity compared to the target compound, which lacks reported antimicrobial data.
  • CNS Modulation : TFMPP and related phenylpiperazines exhibit serotonin receptor affinity, whereas the difluoromethyl-imidazole variant’s neurological effects remain unexplored .
  • Enzyme Inhibition : The 3-chloro-4-fluorophenyl analogue’s tyrosinase inhibition highlights the role of halogenation in enhancing enzyme-targeted activity .

Biological Activity

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H14F2N4
  • Molecular Weight : 218.23 g/mol
  • InChI Key : UOACRLZMVQSRRB-UHFFFAOYSA-N

This structure incorporates a piperazine ring, which is known for its versatility in drug design, and an imidazole moiety that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer properties and potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with piperazine scaffolds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : A derivative of piperazine demonstrated potent antitumor activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like cisplatin, indicating superior efficacy in some cases .
CompoundCell LineIC50 (µM)Comparison
Piperazine DerivativeA5490.19Better than Cisplatin (11.54)
Piperazine DerivativeHeLa0.26Better than Cisplatin (20.52)
Piperazine DerivativeSGC79010.41Better than Cisplatin (12.44)

The mechanism of action for compounds containing the piperazine structure often involves:

  • Cell Cycle Arrest : Many derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • DNA Damage Induction : Some studies have reported that these compounds can cause DNA damage, which is a critical pathway for inducing apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with this compound:

  • Study on Telomerase Inhibition : Research found that certain piperazine derivatives could inhibit telomerase activity, which is crucial for cancer cell immortality. This was demonstrated through decreased expression of dyskerin, a protein involved in telomerase function .
  • Fluorescence-Activated Cell Sorting (FACS) Analysis : FACS analysis revealed that specific piperazine derivatives effectively induced apoptosis in A549 cells, further supporting their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications to the piperazine ring significantly affect biological activity. For instance, substituents on the benzene ring enhance anticancer properties while maintaining low toxicity .

Q & A

Q. Advanced Consideration

  • X-ray Crystallography : Resolves 3D conformation for docking studies (if crystals are obtainable) .
  • HPLC-PDA : Detects trace impurities in pharmacologically active derivatives .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic Research Focus

  • Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Q. Advanced Consideration

  • Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or dehydrogenase activity .

How do structural modifications influence biological activity?

Q. Basic Research Focus

  • Imidazole Substitution : Difluoromethyl groups enhance metabolic stability and lipophilicity compared to methyl or hydrogen analogs .
  • Piperazine Linkers : Alkyl or aryl groups (e.g., benzyl) modulate receptor binding affinity .

Q. Advanced Consideration

  • SAR Studies : Introducing electron-withdrawing groups (e.g., –NO₂) on aryl moieties improves anticancer activity (e.g., 7c in ) .
  • Fluorine Effects : Difluoromethyl groups alter π-stacking interactions in molecular docking .

How can computational methods predict binding modes and activity?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PI3Kδ in ) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values .

How to resolve contradictions in biological data across studies?

Q. Advanced Consideration

  • Assay Variability : Standardize cell lines (e.g., ATCC-certified) and incubation conditions (e.g., 48 vs. 72 hours) .
  • Purity Verification : Re-analyze compounds with conflicting data via HPLC to rule out degradation .
  • Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. nitrophenyl derivatives) to identify activity trends .

What are the challenges in optimizing synthetic yields?

Q. Basic Research Focus

  • Byproduct Formation : Minimize via slow addition of propargyl bromide in alkylation steps .
  • Solvent Selection : Ethanol/water mixtures in Mannich reactions improve imidazole solubility .

Q. Advanced Consideration

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour vs. 6 hours for triazoles) .
  • Flow Chemistry : Enhances reproducibility in multi-step sequences .

How does the difluoromethyl group impact pharmacokinetics?

Q. Advanced Research Focus

  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, prolonging half-life in hepatic microsome assays .
  • LogP Modulation : Difluoromethyl increases lipophilicity (LogP ~2.5) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

What analytical techniques are critical for stability studies?

Q. Advanced Research Focus

  • Forced Degradation : Expose compounds to heat, light, and humidity; monitor via UPLC-MS .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) using UV-Vis spectroscopy .

How to design derivatives for selective target engagement?

Q. Advanced Consideration

  • Fragment-Based Design : Combine imidazole-piperazine cores with known pharmacophores (e.g., morpholine for kinase inhibition) .
  • Proteomics Profiling : Use affinity chromatography to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.